molecular formula C8H10BrNO3S B1517160 3-bromo-4-methoxy-N-methylbenzenesulfonamide CAS No. 358665-54-0

3-bromo-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B1517160
CAS RN: 358665-54-0
M. Wt: 280.14 g/mol
InChI Key: UCLZQLJVIIOZHG-UHFFFAOYSA-N
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Description

“3-bromo-4-methoxy-N-methylbenzenesulfonamide” is a chemical compound with the molecular formula C8H10BrNO3S . It is a derivative of benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of “3-bromo-4-methoxy-N-methylbenzenesulfonamide” consists of a benzene ring substituted with a bromo group, a methoxy group, and a methylbenzenesulfonamide group .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are essential for Type II photosensitizers in photodynamic therapy (PDT), suggesting potential applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Kinetic Studies in Organic Synthesis

Baliga and Bourns (1966) investigated the bromination reactions of sodium p-methoxybenzenesulfonate and potassium 1-methylnaphthalene-4-sulfonate, exploring the kinetic sulfur isotope effects in aromatic bromodesulfonation. Their work contributed to understanding the mechanisms of bromination, which could be relevant for the synthesis and modification of compounds including benzenesulfonamides (Baliga & Bourns, 1966).

Anticancer Properties

The synthesis and characterization of a novel compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, were reported by Zhang et al. (2010). This compound demonstrated potential anticancer properties, which could indicate the relevance of the structural family of benzenesulfonamides in developing new therapeutic agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Electrochemical and Spectroelectrochemical Properties

Kantekin et al. (2015) synthesized and characterized novel peripherally octa-substituted metallophthalocyanines, including derivatives with benzenesulfonamide units. These compounds were evaluated for their electrochemical and spectroelectrochemical properties, which are critical for applications in electronic devices, sensors, and catalysis (Kantekin, Sarkı, Koca, Bekircan, Aktaş, Kobak, & Sağlam, 2015).

Mechanism of Action

The mechanism of action of “3-bromo-4-methoxy-N-methylbenzenesulfonamide” is not clear from the available information. Benzenesulfonamides are known to exhibit various biological activities, but the specific activity would depend on the exact structure of the compound .

properties

IUPAC Name

3-bromo-4-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLZQLJVIIOZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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